molecular formula C6H6N6O B1482806 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol CAS No. 2091554-53-7

4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol

Cat. No.: B1482806
CAS No.: 2091554-53-7
M. Wt: 178.15 g/mol
InChI Key: YJAFOYWFPOQRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is a heterocyclic organic compound characterized by the presence of a pyridazine ring fused with a triazole ring

Properties

IUPAC Name

5-amino-3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-4-1-5(10-11-6(4)13)12-3-8-2-9-12/h1-3H,(H2,7,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAFOYWFPOQRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol typically involves the following steps:

  • Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate diaminopyridazine precursors.

  • Introduction of the Triazole Ring: The triazole ring is introduced via a [1,2,4]triazole synthesis, often using reagents like hydrazine and formamide under acidic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the triazole or pyridazine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol.

  • Reduction: Formation of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol from its nitro derivative.

  • Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol include its potential use as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound has shown promise in the development of anticancer and antimicrobial agents. Its structural features allow it to bind to specific biological targets, inhibiting the growth of cancer cells and microbial pathogens.

Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridazine rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of cancer cell growth or microbial replication.

  • Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signaling pathways that regulate cell function.

Comparison with Similar Compounds

  • 4-Amino-6-(1H-1,2,3-triazol-1-yl)pyridazin-3-ol: Similar structure but with a different triazole ring.

  • 4-Amino-6-(1H-1,2,4-triazol-1-yl)pyrimidin-3-ol: Similar pyrimidine ring instead of pyridazine.

  • 4-Amino-6-(1H-1,2,4-triazol-1-yl)quinazolin-3-ol: Contains a quinazoline ring instead of pyridazine.

Uniqueness: 4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is unique due to its specific combination of the pyridazine and triazole rings, which provides distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol
Reactant of Route 2
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.